molecular formula C22H28N2O4S B2851406 N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214874-12-0

N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No. B2851406
CAS RN: 1214874-12-0
M. Wt: 416.54
InChI Key: RYHJZLGLIDUEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide” is a complex organic molecule. It contains a methoxyphenyl group, a phenylethenyl group, and a sulfonylamino group attached to a butanamide backbone .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxyphenyl and phenylethenyl groups are aromatic, while the sulfonylamino group would introduce polarity .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonylamino group could make the compound more polar and potentially more soluble in water .

Scientific Research Applications

Molecular Electronics Building Blocks

N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide and similar compounds serve as precursors for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are crucial for the development of molecular electronics. These simple and readily accessible aryl bromides are used as building blocks for thiol end-capped molecular wires, showcasing their potential in efficient synthetic transformations for electronic applications (Stuhr-Hansen et al., 2005).

Antimitotic Agents

Research on closely related compounds, such as ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives, has shown that these compounds exhibit activity in several biological systems, including their use as antimitotic agents. This indicates the potential biomedical applications of N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide in drug development and therapeutic interventions (Temple & Rener, 1992).

Heterocyclic Synthesis

This compound and its analogues have been utilized in the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives. Such chemical transformations highlight the role of these compounds in expanding the toolkit for heterocyclic chemistry, enabling the creation of diverse molecules with potential pharmacological activities (Hussein, Harb, & Mousa, 2008).

Matrix Metalloproteinase Inhibitors for PET Imaging

Novel fluorinated derivatives based on the structure of broad-spectrum matrix metalloproteinase inhibitors, which include the sulfonylamino motif found in N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide, have been synthesized for potential use in positron emission tomography (PET) imaging of activated matrix metalloproteinases (MMPs) in pathological processes (Wagner et al., 2007).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism studies has also been demonstrated, where compounds related to N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide were used to prepare mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial systems. This approach supports the full structure characterization of drug metabolites, showcasing the compound's relevance in pharmacological research (Zmijewski et al., 2006).

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Further studies could also investigate its physical and chemical properties in more detail .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17(2)21(24-29(26,27)16-14-18-7-5-4-6-8-18)22(25)23-15-13-19-9-11-20(28-3)12-10-19/h4-12,14,16-17,21,24H,13,15H2,1-3H3,(H,23,25)/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHJZLGLIDUEKM-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCC1=CC=C(C=C1)OC)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)NCCC1=CC=C(C=C1)OC)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-(2-phenylethenesulfonamido)butanamide

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